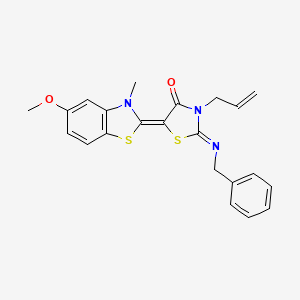
4-(9H-fluoren-9-yl)-N-phenyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-fluoren-9-yl)-N-phenyl-1-piperazinecarboxamide is a member of fluorenes.
Aplicaciones Científicas De Investigación
Inhibitors of Soluble Epoxide Hydrolase
Research has identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. The triazine heterocycle is critical for high potency and selectivity, and phenyl group substitution aids in reducing clearance and improving oral exposure, demonstrating potential applications in various disease models (Thalji et al., 2013).
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Novel compounds, integrating carbazole, 1,3,5-triazine, and fluorene groups, have been synthesized and characterized for their application in green PhOLEDs. These materials display excellent thermal properties and high triplet energy, contributing to low turn-on voltage and good electroluminescence performance, suggesting their utility in designing hosts for high-performance PhOLEDs (Guichen et al., 2021).
Polyamides with Enhanced Thermal Stability
Research on polyamides containing fluorene, oxy-ether, and diphenyl-silane moieties, synthesized by direct polycondensation, shows inherent viscosity values indicating low molecular weight species. These polyamides demonstrate good transparency in the visible region and high thermal decomposition temperatures due to the presence of aromatic rings, suggesting applications in materials science (Tundidor‐Camba et al., 2011).
Aromatic Polyamides and Polyimides
The use of 9,9-Bis[4-(p-aminophenoxy)phenyl]fluorene in synthesizing polyamides and polyimides reveals polymers with high solubility in polar solvents, transparent and flexible film-forming capabilities, and high thermal stability. These properties indicate their potential application in high-performance materials (Yang & Lin, 1993).
Novel Fluorene Derivatives for Blue Emissive Fluorescent Sensors
The synthesis of fluorene derivatives for fluorescent sensors, which exhibit blue emission, suggests their application in optical materials and sensing technologies (Athira et al., 2020).
Fluorene-Based Aromatic Polyamides
The development of new aromatic polyamides containing fluorene moieties with high glass transition temperatures and excellent thermal stability underscores their potential in advanced material applications (Hsiao et al., 1999).
Fluorescent Logic Gates
Compounds synthesized with fluorene, naphthalimide, piperazine, and crown ether components have been studied as fluorescent logic gates, showing potential in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Propiedades
Nombre del producto |
4-(9H-fluoren-9-yl)-N-phenyl-1-piperazinecarboxamide |
|---|---|
Fórmula molecular |
C24H23N3O |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-yl)-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H23N3O/c28-24(25-18-8-2-1-3-9-18)27-16-14-26(15-17-27)23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,25,28) |
Clave InChI |
QTFCNSJRGFOCAC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



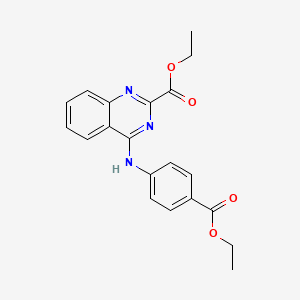
![6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B1227296.png)
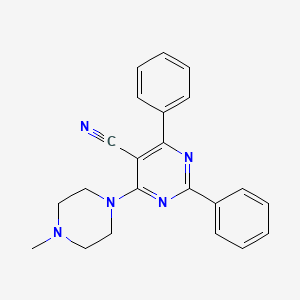

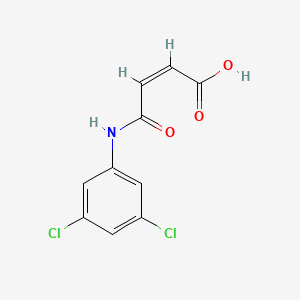
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1-oxo-2-phthalazinyl]acetamide](/img/structure/B1227306.png)

![7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole](/img/structure/B1227308.png)
![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227309.png)
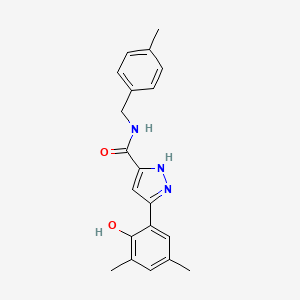
![3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1227311.png)
![6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone](/img/structure/B1227313.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B1227315.png)
